GPR35 Antagonism Selectivity: Direct Inactivity Profile vs. Active Thiophenyl-Pyrimidine Chemotype
In a β-arrestin BRET-based GPR35 antagonism assay using zaprinast (300 µM) as the agonist, 4-chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine was classified as inactive, with an IC50 reported as >100 µM [1]. This stands in contrast to other thiophenyl-pyrimidine derivatives, which have been disclosed as potent GPR35 agonists or antagonists in similar assay formats. The inactivity provides a clear selectivity filter for screening cascades where GPR35-mediated off-target effects are undesirable.
| Evidence Dimension | GPR35 functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | Other thiophenyl-pyrimidine chemotypes (e.g., CID2745687) show nanomolar to low micromolar potency in the same assay format |
| Quantified Difference | >100-fold lower potency (target compound inactive up to the highest tested concentration) |
| Conditions | β-Arrestin BRET assay; GPR35 agonist zaprinast at 300 µM; HEK293 cells expressing SPASM sensor; positive control CID2745687 at 10 µM |
Why This Matters
This confirmed inactivity allows researchers to use the building block without concern for residual GPR35 activity that could confound phenotypic screening campaigns.
- [1] ECBD Assay EOS300038. GPR35 antagonism: 4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine classified as inactive (IC50 >100 µM). View Source
